(S)-6-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-amine
Description
(S)-6-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-amine is a chiral bicyclic amine featuring a substituted indene scaffold. The compound’s structure includes a chlorine atom at position 6, a fluorine atom at position 5, and an amine group at position 1, with an (S)-configuration at the chiral center. The electron-withdrawing effects of chlorine and fluorine substituents may enhance metabolic stability and influence binding interactions with biological targets .
Properties
Molecular Formula |
C9H9ClFN |
|---|---|
Molecular Weight |
185.62 g/mol |
IUPAC Name |
(1S)-6-chloro-5-fluoro-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C9H9ClFN/c10-7-4-6-5(3-8(7)11)1-2-9(6)12/h3-4,9H,1-2,12H2/t9-/m0/s1 |
InChI Key |
XJFMHEBUVOSJBF-VIFPVBQESA-N |
Isomeric SMILES |
C1CC2=CC(=C(C=C2[C@H]1N)Cl)F |
Canonical SMILES |
C1CC2=CC(=C(C=C2C1N)Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
- The compound’s mechanism of action depends on its specific application.
- If used as a drug, it may interact with receptors, enzymes, or other cellular components.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Indenamine Derivatives
Key Structural and Functional Differences
The following table summarizes halogen-substituted analogs and their properties:
Analysis :
- Halogen Effects: Chlorine and fluorine at positions 5/6 (as in the target compound) may enhance metabolic stability compared to non-halogenated analogs.
- Trifluoromethyl Substitution : The CF₃ group in (S)-6-(trifluoromethyl)-indenamine significantly increases lipophilicity, which may improve blood-brain barrier penetration but reduce solubility .
- Positional Isomerism : Moving substituents (e.g., 4-Cl vs. 6-Cl in ) alters steric and electronic interactions, impacting biological target engagement .
Pharmacological Insights
- Dopamine Receptor Affinity: Fluorine-substituted indenamines, such as trans-2-amino-5(6)-fluoro-6(5)-hydroxy-1-phenyl derivatives, exhibit D₂-like receptor agonism with nanomolar affinity. The hydroxyl group in these compounds contributes to hydrogen bonding with receptor residues, while fluorine enhances selectivity .
Non-Halogenated Indenamine Derivatives
Comparison with Aminoindane Scaffolds
- (S)-2,3-Dihydro-1H-inden-1-amine hydrochloride: A parent compound lacking halogen substituents. It serves as a versatile intermediate in synthesizing psychoactive agents, such as indatraline, a non-selective monoamine reuptake inhibitor .
- N-Alkyl Derivatives : Compounds like (S)-N-(prop-2-yn-1-yl)-indenamine () demonstrate the importance of amine functionalization for modulating CNS activity.
Spectroscopic Characterization
- 13C NMR : Key signals for indenamine derivatives include δ 40–60 ppm (amine-bearing carbons) and δ 120–140 ppm (aromatic carbons), with halogen substituents causing deshielding effects (e.g., δ 137–148 ppm for Cl/F-substituted aromatics) .
Biological Activity
(S)-6-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-amine is a chiral compound notable for its unique structure, characterized by the presence of chlorine and fluorine substituents on the indene ring. This compound has garnered attention for its significant biological activity, particularly in antimicrobial applications. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHClFN
- Molecular Weight : 185.62 g/mol
- Structure : The compound's structure can be represented by the following SMILES notation:
Antimicrobial Properties
Research indicates that (S)-6-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-amine exhibits substantial antimicrobial activity against various bacterial and fungal strains. The compound's mechanism of action primarily involves:
- Inhibition of Cell Wall Synthesis : The compound disrupts the synthesis of bacterial cell walls, leading to cell lysis.
- Membrane Integrity Disruption : It affects membrane integrity, which is crucial for maintaining cellular functions.
- Enzyme Inhibition : The compound binds to specific enzymes and proteins, inhibiting their activities and disrupting essential biochemical pathways necessary for microbial survival.
Case Studies
Several studies have documented the antimicrobial efficacy of (S)-6-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-amine:
| Study | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Study A | E. coli | 0.0195 mg/mL |
| Study B | Bacillus mycoides | 0.0048 mg/mL |
| Study C | C. albicans | 0.039 mg/mL |
These results highlight the compound's potential as an effective antimicrobial agent.
Structure-Activity Relationship (SAR)
The biological activity of (S)-6-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-amine can be attributed to its structural features:
- Chirality : The specific stereochemistry enhances its interaction with biological targets.
- Halogen Substituents : The presence of both chlorine and fluorine increases reactivity and biological efficacy compared to similar compounds that lack one or both halogens.
Comparative Analysis with Similar Compounds
The following table compares (S)-6-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-amine with structurally related compounds:
| Compound Name | Key Features |
|---|---|
| 6-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one | Lacks the amine group; more stable form |
| 6-Chloro-2,3-dihydro-1H-inden-1-amines | Lacks the fluorine substituent |
| 5-Fluoro-2,3-dihydro-1H-inden-1-amines | Lacks the chlorine substituent |
| (S)-5-Fluoro-2,3-dihydro-1H-inden-1-amines | Similar structure but different halogenation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
